Comprehensive Technical Guide on 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic Acid: Structural Chemistry, Synthesis, and Applications
Comprehensive Technical Guide on 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic Acid: Structural Chemistry, Synthesis, and Applications
Executive Summary
3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (commonly referred to as 3-chloro-5-methylisoxazole-4-carboxylic acid) is a highly versatile, fully substituted heterocyclic building block. Extensively utilized in medicinal chemistry and agrochemical development, this compound serves as a critical intermediate for synthesizing complex bioisosteres. Its unique electronic distribution—driven by the electron-withdrawing chlorine and carboxylic acid groups—makes it an invaluable scaffold in the development of kinase inhibitors, anti-inflammatory agents, and GABA receptor modulators. This whitepaper elucidates its physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols.
Structural and Physicochemical Profiling
The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. In this specific derivative, the 3-position is functionalized with a chlorine atom, the 4-position with a carboxylic acid, and the 5-position with a methyl group. The electron-withdrawing nature of the chlorine atom significantly reduces the electron density of the heteroaromatic ring, which stabilizes the core against oxidative degradation while modulating its reactivity in cross-coupling and amidation workflows.
Table 1: Physicochemical Properties and Identifiers
| Property / Identifier | Value |
| IUPAC Name | 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid |
| CAS Registry Number | 16880-29-8 [1] |
| Molecular Formula | C5H4ClNO3 |
| Molecular Weight | 161.54 g/mol [1] |
| SMILES | CC1=NOC(Cl)=C1C(O)=O [1] |
| Structural Class | Halogenated Heteroaromatic Carboxylic Acid |
| Solubility Profile | Soluble in DMSO, DMF, and Methanol; sparingly soluble in Water |
Mechanistic Synthesis Pathways
The synthesis of fully substituted 3-chloroisoxazoles requires precise control over regioselectivity. Direct chlorination of an unsubstituted isoxazole is generally inefficient due to the ring's inherent electron deficiency. Instead, the most robust and field-proven methodology involves a three-stage sequence starting from acyclic precursors, leveraging the tautomerism of 3-hydroxyisoxazoles (3-isoxazolones) [2].
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Stage 1: Cyclocondensation (Isoxazole Core Formation) The reaction of diethyl acetylmalonate with hydroxylamine hydrochloride under basic conditions yields ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate. The causality here relies on the initial formation of an oxime at the acetyl ketone. Subsequent intramolecular cyclization occurs via nucleophilic attack of the oxime oxygen onto one of the adjacent ester carbonyls, eliminating ethanol and forming the 3-hydroxyisoxazole core while preserving the 4-carboxylate ester.
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Stage 2: Deoxychlorination The 3-hydroxy group (which exists in tautomeric equilibrium with the 3-isoxazolone form) is converted to a chloride using phosphorus oxychloride (POCl3). The phosphorus atom activates the oxygen, transforming it into a superior leaving group (a phosphorodichloridate intermediate). Subsequent nucleophilic displacement by chloride ions yields ethyl 3-chloro-5-methylisoxazole-4-carboxylate [2].
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Stage 3: Saponification The ethyl ester is hydrolyzed using aqueous sodium hydroxide. The steric hindrance from the adjacent 3-chloro and 5-methyl groups necessitates elevated temperatures to drive the reaction. Subsequent acidification precipitates the target 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid.
Mechanistic workflow for the synthesis of 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid.
Applications in Drug Discovery
In medicinal chemistry, the isoxazole ring is a privileged scaffold. 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid is particularly valuable for:
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Bioisosteric Replacement: The isoxazole core acts as a bioisostere for phenyl rings or amides, modulating lipophilicity and improving metabolic stability against hepatic cytochromes.
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Leflunomide Analog Development: 5-Methylisoxazole-4-carboxylic acid is known as Leflunomide Impurity D [3]. The 3-chloro derivative serves as a critical intermediate for synthesizing halogenated analogs of teriflunomide (the active metabolite of leflunomide), allowing researchers to probe structure-activity relationships (SAR) in dihydroorotate dehydrogenase (DHODH) inhibition.
Experimental Protocols (Self-Validating System)
Note: The following protocol is a generalized, self-validating methodology based on established literature for 3-chloroisoxazole synthesis [2]. All procedures must be conducted in a certified fume hood.
Protocol A: Synthesis of Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate
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Reagent Preparation: Dissolve hydroxylamine hydrochloride (1.1 eq) in water and neutralize with sodium acetate (1.1 eq) to free the nucleophilic amine.
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Addition: Slowly add diethyl acetylmalonate (1.0 eq) to the aqueous mixture while maintaining the temperature at 0–5°C to prevent side reactions.
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Cyclization: Stir the mixture at room temperature for 12 hours. The formation of the oxime intermediate self-catalyzes the subsequent cyclization.
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Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Validation Checkpoint: Perform 1 H-NMR (CDCl 3 ). The disappearance of the acetyl methyl ketone peak and the appearance of an isoxazole methyl singlet (~2.5 ppm) confirms successful cyclization.
Protocol B: Deoxychlorination to Ethyl 3-chloro-5-methylisoxazole-4-carboxylate
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Activation: Suspend ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate (1.0 eq) in neat Phosphorus Oxychloride (POCl 3 ) (5.0 eq). Caution: POCl 3 is highly reactive and toxic.
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Reflux: Add a catalytic amount of N,N-dimethylaniline (acts as a proton scavenger). Heat the mixture to reflux (105°C) for 4–6 hours [2].
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Quenching: Cool the reaction to room temperature and carefully pour it over crushed ice to quench excess POCl 3 .
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Extraction: Extract the aqueous mixture with dichloromethane (DCM). Wash with saturated NaHCO 3 until CO 2 evolution ceases, ensuring complete removal of phosphoric acid byproducts.
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Validation Checkpoint: GC-MS must indicate a mass shift corresponding to the replacement of -OH (M=17) with -Cl (M=35/37), exhibiting the characteristic 3:1 isotopic pattern of a monochlorinated species.
Protocol C: Saponification to Final Product
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Hydrolysis: Dissolve ethyl 3-chloro-5-methylisoxazole-4-carboxylate in a 1:1 mixture of THF and 2M aqueous NaOH. Stir at 60°C for 3 hours (heat is required due to steric hindrance from the 3-chloro and 5-methyl groups).
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Workup: Evaporate the THF under reduced pressure. Wash the remaining aqueous layer with diethyl ether to remove any unreacted ester.
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Precipitation: Acidify the aqueous layer with 2M HCl to pH 2. The target carboxylic acid will precipitate as an off-white solid.
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Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.
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Validation Checkpoint: LC-MS (ESI-) should yield an [M-H] − peak at m/z 160.0. 13 C-NMR will show the carboxylic acid carbonyl carbon around 162 ppm, distinct from the ester carbonyl precursor.
